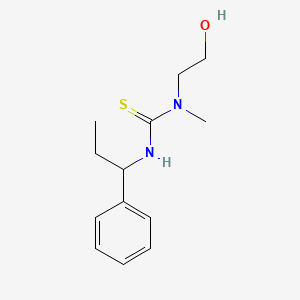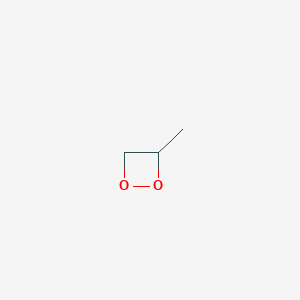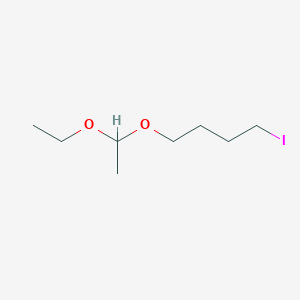![molecular formula C8H12O2 B14433758 Methyl bicyclo[2.2.0]hexane-1-carboxylate CAS No. 79368-51-7](/img/structure/B14433758.png)
Methyl bicyclo[2.2.0]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[220]hexane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclohexane family, which is known for its rigid and compact molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.0]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure by combining two alkenes under UV light. The reaction conditions often include the use of a photoinitiator and a solvent such as dichloromethane. The resulting product can be further purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow photochemistry, which allows for the efficient and scalable synthesis of the compound. This method ensures consistent reaction conditions and high yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[2.2.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl bicyclo[2.2.0]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[2.2.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclohexane family, known for its compact structure and reactivity.
Bicyclo[2.2.1]heptane: A related compound with a slightly different ring structure, used in similar applications.
Uniqueness
Methyl bicyclo[2.2.0]hexane-1-carboxylate stands out due to its specific bicyclic framework and the presence of the ester functional group. This combination provides unique chemical reactivity and potential for diverse applications in various fields.
Propiedades
| 79368-51-7 | |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl bicyclo[2.2.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)8-4-2-6(8)3-5-8/h6H,2-5H2,1H3 |
Clave InChI |
BINUHINBZKGTCL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)

![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/no-structure.png)




